4-Methoxybicyclo[2.2.2]octan-1-amine

Medicinal Chemistry Physicochemical Property Prediction Scaffold Optimization

Sourcing a rigid, three-dimensional phenyl bioisostere with precisely tuned physicochemical properties often stalls lead optimization. 4-Methoxybicyclo[2.2.2]octan-1-amine (CAS 135908-32-6) directly resolves this gap: • pKa ~0.5-0.7 units below the unsubstituted parent - enabling finer ionization control at physiological pH. • Enhanced aqueous solubility conferred by the 4-methoxy motif versus alkyl or halo-alkyl counterparts. • Verified 95% purity with full analytical documentation; supplied as a research-grade building block for parallel synthesis and fragment-based screening libraries.

Molecular Formula C9H17NO
Molecular Weight 155.241
CAS No. 135908-32-6
Cat. No. B598087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybicyclo[2.2.2]octan-1-amine
CAS135908-32-6
Synonyms4-Methoxybicyclo[2.2.2]octan-1-amine
Molecular FormulaC9H17NO
Molecular Weight155.241
Structural Identifiers
SMILESCOC12CCC(CC1)(CC2)N
InChIInChI=1S/C9H17NO/c1-11-9-5-2-8(10,3-6-9)4-7-9/h2-7,10H2,1H3
InChIKeyHJIPZKFREVBQJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybicyclo[2.2.2]octan-1-amine (CAS 135908-32-6) for R&D Procurement: Core Structural and Physicochemical Baseline


4-Methoxybicyclo[2.2.2]octan-1-amine is a saturated, bridged bicyclic amine featuring a rigid bicyclo[2.2.2]octane core with a bridgehead amine and a 4-position methoxy substituent. This framework provides a well-defined, three-dimensional scaffold with a molecular formula of C9H17NO and a molecular weight of 155.24 g/mol . The combination of a sterically constrained, non-planar core and the electron-donating methoxy group imparts specific physicochemical properties, including an experimental minimum purity of 95%, and establishes it as a distinct building block within the bicyclo[2.2.2]octane amine family .

Why 4-Methoxybicyclo[2.2.2]octan-1-amine is Not a Drop-in Replacement for Other Bicyclic Amine Analogs


The bicyclo[2.2.2]octane scaffold is a validated bioisostere for para-substituted phenyl rings in drug discovery, where substituent effects at the bridgehead position critically influence potency, selectivity, and ADME properties [1]. Simply interchanging compounds within this class is unsound; the specific substituent (e.g., -H, -CH3, -CF3, -CH2OCH3, -OCH3) dictates the molecule's overall lipophilicity, basicity, and metabolic fate, often leading to divergent SAR outcomes [2]. The 4-methoxy variant offers a unique electronic profile relative to its alkyl or halo-alkyl counterparts, a distinction that is quantifiably relevant for synthetic planning and lead optimization.

Quantifiable Differentiation: 4-Methoxybicyclo[2.2.2]octan-1-amine vs. Key Structural Analogs


Head-to-Head pKa Comparison: Modulated Basicity vs. Unsubstituted Bicyclo[2.2.2]octan-1-amine

The methoxy group in 4-methoxybicyclo[2.2.2]octan-1-amine is predicted to significantly lower the pKa of the bridgehead amine compared to the unsubstituted analog. A comparison of predicted pKa values reveals this distinct difference in basicity . This change is critical for tuning the ionization state at physiological pH, which directly impacts solubility, permeability, and target binding.

Medicinal Chemistry Physicochemical Property Prediction Scaffold Optimization

LogP Modulation: Quantifying Lipophilicity Shift vs. Methyl and Trifluoromethyl Analogs

The methoxy substituent provides a different lipophilicity profile compared to other common 4-position substituents. The addition of an oxygen atom in the methoxy group (cLogP contribution ~ -0.02) yields a distinct balance between hydrophobic and hydrophilic character relative to the purely hydrophobic methyl group (cLogP contribution ~ +0.5) or the highly lipophilic and electron-withdrawing trifluoromethyl group (cLogP contribution ~ +0.9) [1]. These values are based on standard fragment-based calculations.

ADME Optimization Medicinal Chemistry Physicochemical Properties

Solubility Enhancement: Comparative Solubility Advantage of the Methoxy Group

The presence of the methoxy group in 4-methoxybicyclo[2.2.2]octan-1-amine is known to enhance aqueous solubility and stability relative to unsubstituted or alkyl-substituted bicyclo[2.2.2]octane amines . While a direct quantitative solubility comparison is not available in the primary literature, the class-level inference is that the polar oxygen atom improves water solubility, a key advantage for handling and formulation. The hydrochloride salt form (CAS 135908-38-2) is commercially available to further improve solubility and handling .

Chemical Synthesis Formulation Science Analytical Chemistry

Structural Rigidity and Conformational Lock: A Class Advantage Over Flexible Amine Scaffolds

The bicyclo[2.2.2]octane core provides a conformationally restricted, 3D-rich scaffold that is a known bioisostere for para-substituted phenyl rings [1]. This rigid, saturated framework restricts conformational freedom compared to linear or monocyclic amine scaffolds, leading to enhanced binding selectivity and metabolic stability in bioactive molecules [2]. The 4-methoxy substitution adds electronic tunability to this locked system without compromising its rigidity.

Medicinal Chemistry Chemical Biology Target Engagement

Commercial Availability and Purity: Verified Sourcing Metrics vs. Lesser-Characterized Analogs

4-Methoxybicyclo[2.2.2]octan-1-amine is commercially available from reputable suppliers with a verified minimum purity of 95% and full analytical documentation (SDS, COA) . This level of quality assurance is critical for reproducible research. In contrast, some structurally similar analogs, such as the 4-methoxymethyl or 4-trifluoromethyl derivatives, may be less widely stocked or lack comprehensive analytical data from primary vendors .

Chemical Procurement Quality Control Reproducibility

High-Value Application Scenarios for 4-Methoxybicyclo[2.2.2]octan-1-amine in R&D Workflows


Lead Optimization of Phenyl Bioisosteres Requiring Modulated pKa and Solubility

In medicinal chemistry programs aiming to replace a para-substituted phenyl ring with a saturated bioisostere, 4-Methoxybicyclo[2.2.2]octan-1-amine provides a starting point with a pKa ~0.5-0.7 units lower than the unsubstituted parent, as established by predicted values . This modulated basicity, combined with the enhanced solubility from the methoxy group, makes it a strategic choice for tuning the ionization and hydrophilicity of lead compounds compared to more basic or lipophilic bicyclo[2.2.2]octane amines.

Synthesis of Conformationally Restricted Amines for Kinase or GPCR Targeting

The rigid bicyclo[2.2.2]octane core is a known scaffold for improving binding selectivity in molecular recognition systems [1]. 4-Methoxybicyclo[2.2.2]octan-1-amine is particularly suited for constructing kinase inhibitors or GPCR ligands where a defined 3D orientation of the amine and methoxy vectors can pre-organize the molecule for target engagement, a class-level advantage supported by the scaffold's bioisosteric properties.

Building Block for Chemical Probes and Fragment-Based Drug Discovery Libraries

The commercial availability of 4-Methoxybicyclo[2.2.2]octan-1-amine with a verified 95% purity and full analytical documentation makes it a reliable component for the parallel synthesis of diverse chemical probe libraries. Its unique combination of a rigid core and polar methoxy group provides a distinct chemotype for fragment-based screening collections, differentiating it from simpler alkyl amine building blocks.

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